2,5-dibromo-4-nitro-1H-imidazole
Overview
Description
2,5-Dibromo-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C3HBr2N3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its bromine and nitro substituents, which impart unique chemical properties and reactivity .
Scientific Research Applications
2,5-Dibromo-4-nitro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
It is known that to be active, nitro-imidazole compounds must undergo a reduction of their nitro group which can only be carried out in an anaerobic environment .
Biochemical Pathways
It is known that imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Pharmacokinetics
It is known that the compound has a molecular weight of 27087 .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Imidazole has become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the antimicrobial resistance (AMR) problems . Therefore, there is an ongoing search for alternative 5-nitroimidazoles effective on anaerobic-resistant strains without serious adverse effects .
Biochemical Analysis
Biochemical Properties
2,5-Dibromo-4-nitro-1H-imidazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, this compound can interact with cytochrome P450 enzymes, leading to altered metabolic pathways. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. It can also affect the activity of key signaling molecules such as kinases and phosphatases, thereby altering cellular responses to external stimuli . Furthermore, this compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. For example, this compound can inhibit enzyme activity by forming covalent bonds with catalytic residues, thereby blocking substrate access. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and overall biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Over time, the degradation products of this compound can accumulate, potentially leading to altered biological activity. Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range results in a significant shift from beneficial to adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in potential cytotoxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects. For instance, the accumulation of this compound in mitochondria can lead to mitochondrial dysfunction and altered energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. The process begins by dissolving 4-nitroimidazole in a suitable solvent, followed by the addition of bromine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the bromination process. The product is then isolated through filtration, washing, and recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also incorporates purification steps such as distillation and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include 2,5-diamino-4-nitro-1H-imidazole or 2,5-dithiocyanato-4-nitro-1H-imidazole.
Reduction: The primary product is 2,5-dibromo-4-amino-1H-imidazole.
Oxidation: Products may include various oxidized forms of the imidazole ring.
Comparison with Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar in structure but with a methyl group instead of bromine atoms.
2,4-Dibromo-5-nitro-1H-imidazole: Another brominated nitroimidazole with different substitution patterns.
Uniqueness: 2,5-Dibromo-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dibromo-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEMTDYSQTXJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210529 | |
Record name | Imidazole, 2,4-dibromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-30-9 | |
Record name | Imidazole, 2,4-dibromo-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6154-30-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazole, 2,4-dibromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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